Ocinaplon
Overview
Description
Ocinaplon is an anxiolytic drug in the pyrazolopyrimidine family of drugs . It has a similar pharmacological profile to the benzodiazepine family of drugs, but with mainly anxiolytic properties and relatively little sedative or amnestic effect .
Synthesis Analysis
The synthesis of Ocinaplon involves the condensation of 4-Acetylpyridine with N,N-Dimethylformamide dimethyl acetal (DMFDMA) to give the “enamide”. This is then condensed with (3-Amino-1H-pyrazol-4-yl) (2-pyridinyl)methanone. This is the same intermediate as was used in the synthesis of zaleplon in which the nitrile is replaced by a 2-acetylpyridil moiety .Molecular Structure Analysis
The molecular formula of Ocinaplon is C17H11N5O . The structure of Ocinaplon includes a pyrazolopyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused to a pyrimidine ring .Scientific Research Applications
Ocinaplon's Anxiolytic Properties
Ocinaplon, a positive allosteric modulator of GABA_A receptors, has been studied for its anxiolytic-like actions, particularly in treating Generalized Anxiety Disorder (GAD). Clinical trials have demonstrated its efficacy in reducing anxiety symptoms as measured by the Hamilton Scale for Anxiety (HAM-A). Remarkably, ocinaplon achieved these results without the typical side effects associated with benzodiazepines, such as dizziness or sedation, making it a promising therapeutic agent for anxiety disorders (Czobor et al., 2010).
Anxioselective Profile of Ocinaplon
In both preclinical and clinical settings, ocinaplon has exhibited an anxioselective profile. This means that it provides significant anxiolytic effects comparable to benzodiazepines but without their limiting side effects. Studies have shown that ocinaplon can induce muscle relaxation, ataxia, and sedation only at doses significantly higher than those required for its anxiolytic effects. This differential in dose-response enhances its safety profile for therapeutic use (Lippa et al., 2005).
Non-Benzodiazepine Alternative for Anxiolytic Therapy
Ocinaplon represents a novel approach in anxiolytic therapy, particularly for patients who experience adverse effects from traditional benzodiazepines. Despite its low affinity for binding at the benzodiazepine-site of the GABA_A receptor, ocinaplon effectively mimics the anxiolytic and anticonvulsant effects of benzodiazepines without the associated sedation and motor impairment (Chilman-Blair et al., 2003).
Pharmacological Properties of Ocinaplon and its Metabolite
The pharmacological properties of ocinaplon, and its primary biotransformation product, DOV 315,090, have been explored to understand its anxioselective properties. Research indicates that while DOV 315,090 contributes to the action of ocinaplon in vivo, its selectivity profile is similar to that of ocinaplon. This implies a complex interaction between different GABA_A-R subtypes in the anxiolytic effects of GABA_A-R modulators (Berezhnoy et al., 2008).
properties
IUPAC Name |
pyridin-2-yl-(7-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O/c23-16(14-3-1-2-7-19-14)13-11-21-22-15(6-10-20-17(13)22)12-4-8-18-9-5-12/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJFBUOFGHPMSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00242362 | |
Record name | Ocinaplon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00242362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ocinaplon | |
CAS RN |
96604-21-6 | |
Record name | Ocinaplon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96604-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ocinaplon [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096604216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ocinaplon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06529 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ocinaplon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00242362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OCINAPLON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H6KVC5E76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.